molecular formula C17H25BO4 B1275518 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester CAS No. 956229-69-9

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester

Cat. No.: B1275518
CAS No.: 956229-69-9
M. Wt: 304.2 g/mol
InChI Key: LPIQEOUMTWQOOM-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound has the molecular formula C17H25BO5 and a molecular weight of 320.19 g/mol .

Mechanism of Action

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound interacts with its target, the palladium catalyst, by transferring its organic group. This interaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various complex organic compounds, which can be used in the development of pharmaceuticals and other chemical products .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of complex organic compounds, enabling the production of a wide range of chemical products .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Biochemical Analysis

Biochemical Properties

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can bind to serine residues in enzymes, affecting their activity. Additionally, it can interact with cell surface carbohydrates, influencing cell signaling and recognition processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell surface carbohydrates can alter cell signaling pathways, leading to changes in gene expression and metabolic activities . Furthermore, its ability to form covalent bonds with proteins can affect protein function and stability, impacting cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through reversible covalent interactions with diol groups. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis, especially at physiological pH . This hydrolysis can lead to the degradation of the compound, affecting its long-term efficacy and stability. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including inflammation and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and higher doses do not lead to increased effects but rather to adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes such as esterases and hydrolases, which can catalyze its hydrolysis and degradation . These interactions can affect metabolic flux and the levels of various metabolites in the cell. The compound’s ability to form covalent bonds with biomolecules also plays a role in its metabolic processing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a tert-butoxycarbonyl (Boc) protecting group. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., THF).

    Protodeboronation: Protic solvents or acids.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: Phenyl derivatives.

    Hydrolysis: Phenols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is unique due to the presence of the tert-butoxycarbonyl group, which provides additional stability and influences its reactivity. This makes it a versatile intermediate in various synthetic applications, particularly in the formation of carbon-carbon bonds through coupling reactions .

Properties

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-10-8-9-11-13(12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIQEOUMTWQOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402581
Record name 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956229-69-9
Record name 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester
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